3-Benzyloxyisothiazole-5-carboxylic acid methyl ester
Overview
Description
3-Benzyloxyisothiazole-5-carboxylic acid methyl ester is a chemical compound belonging to the isothiazole family. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyloxy group at the 3-position and a carboxylic acid methyl ester group at the 5-position of the isothiazole ring. Compounds in this family are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties .
Mechanism of Action
Target of Action
Methyl 3-phenylmethoxy-1,2-thiazole-5-carboxylate, also known as 3-(Benzyloxy)isothiazole-5-carboxylic acid methyl ester, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives interact with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, they can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems . .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
The action of Methyl 3-phenylmethoxy-1,2-thiazole-5-carboxylate can be influenced by various environmental factors. For instance, the solubility of thiazole derivatives in different solvents can affect their bioavailability and efficacy . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The lithiation can be achieved using n-butyllithium, and the intermediate lithiated species can be trapped with various electrophiles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable lithiation and electrophilic trapping reactions, which can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxyisothiazole-5-carboxylic acid methyl ester undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The isothiazole ring can undergo substitution reactions at various positions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, often under mild conditions.
Major Products Formed:
Oxidation: Benzyloxy aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted isothiazole derivatives, depending on the reagents used.
Scientific Research Applications
3-Benzyloxyisothiazole-5-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, antibacterial, and antifungal activities.
Medicine: Explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Isothiazole: The parent compound, known for its diverse biological activities.
Benzisothiazole: A similar compound with a fused benzene ring, also exhibiting significant biological activities.
Uniqueness: 3-Benzyloxyisothiazole-5-carboxylic acid methyl ester is unique due to the presence of both the benzyloxy and carboxylic acid methyl ester groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 3-phenylmethoxy-1,2-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-15-12(14)10-7-11(13-17-10)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHDFBWBQHTBCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NS1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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